molecular formula C24H29NO5 B12197231 2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one

2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one

Cat. No.: B12197231
M. Wt: 411.5 g/mol
InChI Key: IMGAEUVLXMYGMV-XKZIYDEJSA-N
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Description

This compound is characterized by its unique structure, which includes a benzo[b]furan core, methoxy groups, and an amino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one typically involves multi-step organic reactions One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable furan derivative under acidic or basic conditions The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups but lacking the furan core.

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another furan derivative with different substituents.

Uniqueness

2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b]furan-3-one is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H29NO5/c1-5-11-25(12-6-2)15-19-20(26)10-9-18-23(27)22(30-24(18)19)13-16-7-8-17(28-3)14-21(16)29-4/h7-10,13-14,26H,5-6,11-12,15H2,1-4H3/b22-13-

InChI Key

IMGAEUVLXMYGMV-XKZIYDEJSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O

Origin of Product

United States

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